
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride
Vue d'ensemble
Description
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride (AMPH) is an organic compound that is used in a wide range of scientific research and laboratory experiments. It has a variety of biochemical and physiological effects, and is used in applications such as drug development, pharmacology, and biochemistry. AMPH is a chiral compound, meaning that it has two different stereoisomers, or mirror images. The two enantiomers, or mirror images, of AMPH are termed R-AMPH and S-AMPH.
Applications De Recherche Scientifique
Surface Functionalization
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride is used in surface functionalization processes. Aminosilanes, which may include similar structures, are commonly utilized to functionalize silica surfaces. However, issues such as the loss of covalently attached silane layers in aqueous media have been observed, attributed to hydrolysis catalyzed by the amine functionality. Research has explored the hydrolytic stability of these silane-derived layers to find conditions where stable amine-functionalized surfaces can be prepared (Smith & Chen, 2008).
Synthesis and Reactions of Carbenes
Research into the synthesis and reactions of various carbenes, including chloro-methoxy- and -(2-methylpropoxy)-carbene, has been conducted. These carbenes, possibly related to 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride, are formed from corresponding diazirines and exhibit reactivity with alcohols and alkenes, producing compounds like alkyl formates and cyclopropanes (Smith & Stevens, 1979).
Chemical Synthesis and Modification
The compound's structure suggests potential use in chemical synthesis and modification. For instance, research into the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s (PEOs) through chemical modifications of precursors has been noted. Such methodologies could potentially be applied to similar compounds for the creation of new materials or pharmaceutical intermediates (Cammas, Nagasaki & Kataoka, 1995).
Development of Composite Frameworks
Graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks have been studied for sensing applications. The use of 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride or structurally similar compounds in such frameworks could potentially enhance their properties for specific applications, such as electrochemical sensing or biomarker evaluation (Shen et al., 2012).
Polymer Synthesis and Modification
The controlled synthesis and modification of polymers, such as the homopolymerization of primary amine-based methacrylic monomers, have been explored. Given its structure, 1-(2-Aminopropoxy)-2-methoxyethane hydrochloride could be a candidate for similar polymerization processes, contributing to the development of new polymeric materials (He, Read, Armes & Adams, 2007).
Propriétés
IUPAC Name |
1-(2-methoxyethoxy)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-6(7)5-9-4-3-8-2;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPUNGIRVPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-2-methoxyethane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



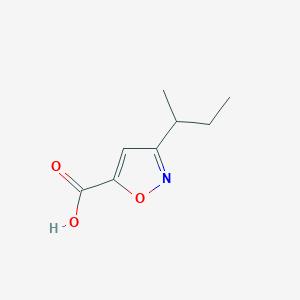

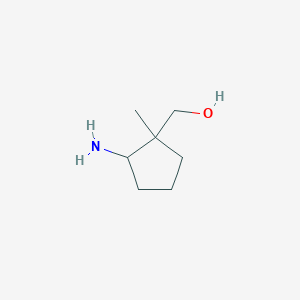
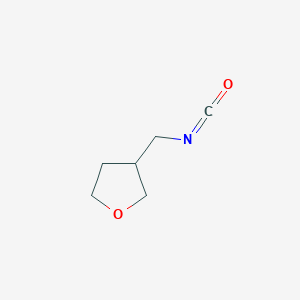
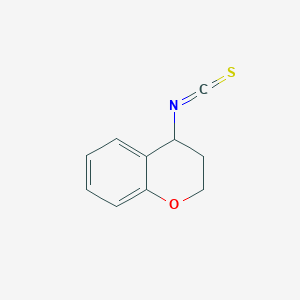
![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)

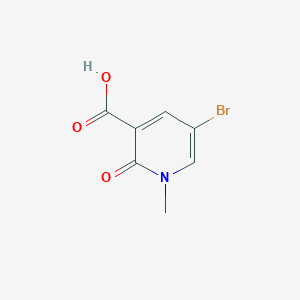



![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)
